5-(4-Methylpiperazin-1-yl)-2-(o-tolyl)-4-tosyloxazole
Description
Properties
IUPAC Name |
2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16-8-10-18(11-9-16)29(26,27)21-22(25-14-12-24(3)13-15-25)28-20(23-21)19-7-5-4-6-17(19)2/h4-11H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQFDOSZONKANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)-2-(o-tolyl)-4-tosyloxazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Tosyl Group: The tosyl group is introduced via a tosylation reaction, where the oxazole ring is treated with tosyl chloride in the presence of a base like pyridine.
Attachment of the Piperazine Ring: The piperazine ring, substituted with a methyl group, is then attached to the oxazole ring through a nucleophilic substitution reaction.
Introduction of the o-Tolyl Group: The o-tolyl group is introduced via a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperazin-1-yl)-2-(o-tolyl)-4-tosyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tosyl chloride in the presence of a base like pyridine for tosylation reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, depending on the specific oxidizing agent used.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted products where the tosyl group or other functional groups are replaced by nucleophiles or electrophiles.
Scientific Research Applications
5-(4-Methylpiperazin-1-yl)-2-(o-tolyl)-4-tosyloxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazin-1-yl)-2-(o-tolyl)-4-tosyloxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and tosyl group can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
Key Observations :
- Oxazole vs. Oxadiazole: The oxazole ring (five-membered, one oxygen and one nitrogen) offers π-electron richness, enhancing aromatic interactions.
- Pyrazolopyrimidine (): This fused bicyclic system provides a planar structure conducive to intercalation or enzyme binding, differing from the monocyclic oxazole’s flexibility .
Substituent Effects
- 4-Methylpiperazine : Present in both the target compound and 4a, this group improves water solubility. However, its direct attachment to the oxazole (target) versus a methylene-linked chain (4a) alters spatial accessibility for target binding .
- Aromatic Groups : The o-tolyl group (target) introduces steric effects absent in 4a’s benzo[b]thiophene, which has a sulfur atom capable of hydrophobic interactions .
- Electron-Withdrawing Groups: The tosyl group in the target compound may reduce nucleophilic attack compared to the amino groups in pyrazolopyrimidines (), enhancing stability under physiological conditions .
Analytical and Computational Characterization
- Crystallography : Programs like SHELXL () and WinGX () are critical for resolving anisotropic displacement parameters and validating molecular geometries. For example, SHELXL’s robust refinement algorithms enable precise modeling of the tosyl group’s electron density .
- Molecular Docking : Compound 4a () demonstrated moderate binding affinity to kinase targets, attributed to its oxadiazole core. The target compound’s oxazole-tosyl combination may exhibit distinct binding modes due to steric and electronic differences .
Biological Activity
5-(4-Methylpiperazin-1-yl)-2-(o-tolyl)-4-tosyloxazole is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Synthesis
The compound has a complex structure characterized by the presence of a piperazine ring, an o-tolyl group, and a tosyl group attached to an oxazole ring. The molecular formula is with a molecular weight of 411.5 g/mol .
Synthesis Steps:
- Formation of the Oxazole Ring: Achieved through cyclization reactions involving α-haloketones and amides.
- Tosyl Group Introduction: Conducted via tosylation using tosyl chloride in the presence of bases such as pyridine.
- Piperazine Attachment: The piperazine ring is linked to the oxazole through nucleophilic substitution.
- o-Tolyl Group Introduction: Accomplished via Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Biological Activity
The biological activity of this compound has been explored particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The piperazine moiety enhances interaction with bacterial cell membranes, leading to increased permeability and cell death .
Anticancer Activity
Studies have shown that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural features, particularly the presence of the tosyl group, contribute to its ability to modulate enzyme activity associated with cancer progression .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction: The compound may interact with various enzymes or receptors, modulating their activity and influencing metabolic pathways involved in cell growth and survival.
- Binding Affinity: The unique structural components enhance binding affinity to target proteins, which is crucial for its therapeutic efficacy .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
